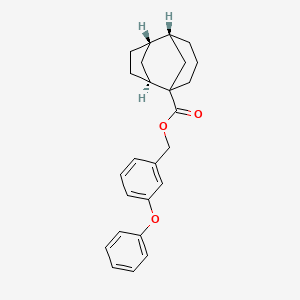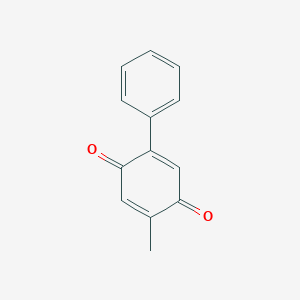
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid is an organic compound that belongs to the family of benzenedicarboxylic acids This compound is characterized by the presence of two octyloxy groups attached to the benzene ring at the 2 and 5 positions, and two carboxylic acid groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid typically involves the esterification of terephthalic acid with octanol, followed by hydrolysis to yield the desired dicarboxylic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification. The ester is then hydrolyzed under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Comparación Con Compuestos Similares
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid can be compared with other similar compounds, such as:
Phthalic acid: A simpler benzenedicarboxylic acid with two carboxylic acid groups at the 1 and 2 positions.
Isophthalic acid: Another benzenedicarboxylic acid with carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid: The parent compound of this compound, with carboxylic acid groups at the 1 and 4 positions.
The uniqueness of this compound lies in the presence of the octyloxy groups, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
| 107502-78-3 | |
Fórmula molecular |
C24H38O6 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
2,5-dioctoxyterephthalic acid |
InChI |
InChI=1S/C24H38O6/c1-3-5-7-9-11-13-15-29-21-17-20(24(27)28)22(18-19(21)23(25)26)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,25,26)(H,27,28) |
Clave InChI |
RDCTWKJFUAAPOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=C(C=C1C(=O)O)OCCCCCCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)







![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
